methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
Description
Methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate (CAS: 1482247-16-4) is a pyrrole derivative featuring a methyl ester at position 2, a methyl group at the 1-position, and a sulfamoyl (-SO₂NH₂) substituent at position 4 .
Properties
IUPAC Name |
methyl 1-methyl-4-sulfamoylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-9-4-5(14(8,11)12)3-6(9)7(10)13-2/h3-4H,1-2H3,(H2,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYOFYSXCUVCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid, followed by acid-mediated cyclization . The reaction conditions often include the use of catalysts such as SnCl2 and NaOAc in solvents like THF .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural attributes of methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate with analogous pyrrole derivatives:
Key Observations :
- Substituent Effects : The sulfamoyl group in the target compound enhances polarity compared to chloro (Ev10) or formyl (Ev11) groups. The phenylsulfamoyl group in Ev8 introduces aromatic bulk, while the fluorophenylsulfonyl group in Ev12 adds both steric hindrance and electronic effects .
- Functional Groups : The methyl ester in the target compound offers hydrolytic stability relative to carboxamide (Ev8) or free carboxylic acids. The formyl group in Ev11 enables condensation reactions, unlike the sulfamoyl group .
Physicochemical Properties
- Solubility: The sulfamoyl group improves water solubility compared to non-polar substituents like chloro (Ev10). However, the methyl ester may reduce solubility relative to carboxamides (Ev8) .
- Reactivity : The sulfamoyl group acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to specific positions on the pyrrole ring. In contrast, chloro (Ev10) and formyl (Ev11) groups also act as EWGs but with differing steric and electronic profiles .
- Stability : The fluorophenylsulfonyl group in Ev12 may confer greater thermal stability due to aromatic conjugation, whereas the formyl group in Ev11 is prone to oxidation .
Biological Activity
Methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 218.23 g/mol. The compound features a pyrrole ring with a sulfamoyl group and a carboxylate moiety, which are crucial for its biological interactions and activities.
The biological activity of this compound is largely attributed to its interaction with various biological macromolecules, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to modulation of enzyme activity or alteration of cellular signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, providing potential therapeutic benefits in conditions like bacterial infections or cancer.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurotransmission and offering applications in neuropharmacology.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Its potential applications include:
- Antimicrobial Activity : Studies suggest that the compound may serve as a lead in developing new antimicrobial agents due to its ability to inhibit bacterial growth through enzyme interaction.
- Anticancer Properties : The compound's structural characteristics allow it to target cancer cells effectively, making it a candidate for further investigation in oncology.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | C8H8N2O3 | Contains a nitro group; known for different reactivity patterns. |
| 1-Methyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid | C7H8N2O3S | Lacks methyl ester; more polar and potentially more soluble. |
| Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate | C8H9N2O3 | Contains an aldehyde; used in various organic syntheses. |
This compound stands out due to its specific sulfamoyl substitution, enhancing its biological activities compared to other similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of pyrrole derivatives in treating drug-resistant infections. For instance, one study demonstrated that pyrrole-based compounds exhibited potent anti-tuberculosis (TB) activity, with minimum inhibitory concentrations (MIC) below against resistant strains . While this compound has not been explicitly studied for TB, its structural similarities suggest potential for similar applications.
Notable Research Findings:
- Anti-TB Activity : Pyrrole derivatives designed based on structure-guided strategies showed promising results against Mycobacterium tuberculosis.
- Binding Studies : Molecular dynamics simulations have been employed to analyze the binding characteristics of pyrrole-scaffold inhibitors, providing insights into their mechanisms at the molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
